molecular formula C24H19ClFN5O2S B11577190 6-(3-chloro-4-methoxyphenyl)-N-(2-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-chloro-4-methoxyphenyl)-N-(2-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11577190
M. Wt: 496.0 g/mol
InChI Key: BGLLCXALZHMSMI-UHFFFAOYSA-N
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Description

6-(3-Chloro-4-methoxyphenyl)-N-(2-fluorophenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chloro-4-methoxyphenyl)-N-(2-fluorophenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Formation of the Thiadiazine Ring: The thiadiazine ring is formed by reacting the triazole intermediate with appropriate sulfur-containing reagents.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of corresponding quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Halogenated precursors, Lewis acids, and bases are frequently employed in substitution reactions.

Major Products

    Oxidation: Quinones, phenols, and other oxidized derivatives.

    Reduction: Amines, alcohols, and reduced aromatic compounds.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

6-(3-Chloro-4-methoxyphenyl)-N-(2-fluorophenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and thiadiazine rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets may vary depending on the specific biological context and the nature of the compound’s substituents.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chloro-4-methoxyphenyl)-N-(2-fluorophenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
  • 6-(3-Chloro-4-methoxyphenyl)-N-(2-fluorophenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Uniqueness

The uniqueness of 6-(3-chloro-4-methoxyphenyl)-N-(2-fluorophenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide lies in its specific combination of substituents and the resulting chemical properties. The presence of the chloro, methoxy, and fluorophenyl groups imparts unique reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H19ClFN5O2S

Molecular Weight

496.0 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-N-(2-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C24H19ClFN5O2S/c1-33-19-12-11-15(13-16(19)25)20-21(23(32)27-18-10-6-5-9-17(18)26)34-24-29-28-22(31(24)30-20)14-7-3-2-4-8-14/h2-13,20-21,30H,1H3,(H,27,32)

InChI Key

BGLLCXALZHMSMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5F)Cl

Origin of Product

United States

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